Product packaging for 1-(2-Bromoethyl)piperidin-2-one(Cat. No.:)

1-(2-Bromoethyl)piperidin-2-one

Cat. No.: B8348188
M. Wt: 206.08 g/mol
InChI Key: HQPUFQYFELNEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethyl)piperidin-2-one is a piperidine derivative of interest in organic synthesis and medicinal chemistry research. Piperidine rings are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . The compound features a bromoethyl chain, which can act as an alkylating agent, and a piperidin-2-one moiety, which introduces a carbonyl group for further functionalization. This structure makes it a valuable versatile building block for researchers constructing more complex molecules, particularly in the development of potential pharmacologically active compounds. While specific biological data for this exact molecule is limited in the public domain, related 2-haloethylamine compounds are known in biochemical research. For instance, 2-bromoethylamine (BEA) is a model nephrotoxicant studied for its ability to concentrate in the renal medulla and induce renal papillary necrosis . The reactivity of such haloalkylamines is often attributed to their potential to form cyclic ethyleneimine intermediates, which can alkylate macromolecules . Researchers may also utilize this compound in methodological development, such as in the synthesis of analogues of trimethyl lysine for biochemical studies . Note: This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12BrNO B8348188 1-(2-Bromoethyl)piperidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12BrNO

Molecular Weight

206.08 g/mol

IUPAC Name

1-(2-bromoethyl)piperidin-2-one

InChI

InChI=1S/C7H12BrNO/c8-4-6-9-5-2-1-3-7(9)10/h1-6H2

InChI Key

HQPUFQYFELNEMD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)CCBr

Origin of Product

United States

Synthetic Methodologies for 1 2 Bromoethyl Piperidin 2 One

Strategies for Piperidin-2-one Ring Formation

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for the formation of the piperidin-2-one ring. These methods typically involve the cyclization of a linear precursor containing both a nitrogen source and a reactive functional group.

The formation of amides and their subsequent intramolecular reactions are a cornerstone for the synthesis of N-heterocycles, including piperidin-2-one. rsc.org One prominent method involves the Dieckmann condensation of an amine diester, which is typically formed from an acrylate (B77674). sciencemadness.org This intramolecular Claisen condensation followed by decarboxylation yields the desired piperidin-2-one ring system. youtube.com Additionally, radical-mediated amine cyclization of linear amino-aldehydes, often catalyzed by transition metals like cobalt(II), can produce piperidinone structures. nih.gov Iron-catalyzed reductive amination of ω-amino fatty acids also provides a pathway to piperidinones through the formation and reduction of an imine, followed by cyclization. nih.gov

Photochemical [2+2] cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclobutane (B1203170) rings, which can serve as precursors to various cyclic systems. researchgate.netnsf.gov In the context of piperidinone synthesis, intramolecular [2+2] photocycloaddition of dienes can yield bicyclic piperidinones. nih.govresearchgate.net These strained bicyclic systems can then be selectively cleaved to afford substituted piperidinone derivatives. researchgate.net This method is particularly useful for creating complex and substituted piperidinone scaffolds that might be challenging to access through other means. researchgate.net The reaction can be performed on a gram scale and often proceeds with high regio- and stereoselectivity. researchgate.netresearchgate.net

Acid-mediated cyclization reactions offer another avenue to the piperidin-2-one core. For instance, carbenium ion-induced cyclization of alkynes, facilitated by a Lewis acid like ferric chloride, can lead to the formation of N-heterocycles with alkylidene moieties. nih.gov Another approach involves an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds via an acid-mediated alkyne functionalization to form an enamine and a subsequent iminium ion that cyclizes. nih.gov

Annulation and Multicomponent Reactions for Piperidinone Scaffolds

Annulation strategies provide a convergent approach to piperidinone synthesis, where two or more fragments are combined to form the heterocyclic ring. Tunable [3+2] and [4+2] annulation reactions have been developed for the synthesis of pyrrolidine (B122466) and piperidine (B6355638) scaffolds, respectively. nih.gov These methods often rely on controlling the reaction conditions, such as halogenating reagents and solvents, to direct the cyclization pathway. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govacs.org MCRs have been successfully employed for the synthesis of complex piperidine scaffolds, offering a streamlined approach to generate molecular diversity. nih.gov

Introduction of the 2-Bromoethyl Moiety at the N1 Position

Once the piperidin-2-one ring is formed, the final step in the synthesis of 1-(2-bromoethyl)piperidin-2-one is the introduction of the 2-bromoethyl group at the N1 position. This is typically achieved through an N-alkylation reaction.

The most direct method involves the reaction of piperidin-2-one with a suitable 2-bromoethylating agent. A common and effective reagent for this transformation is 1,2-dibromoethane (B42909). The reaction is generally carried out in the presence of a base to deprotonate the lactam nitrogen, making it a more potent nucleophile. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The slow addition of the alkylating agent can help to minimize the formation of quaternary ammonium (B1175870) salts as byproducts. researchgate.net

An alternative, though less direct, approach could involve the conjugate addition of piperidine to an acrylate ester, followed by functional group manipulation. For instance, the conjugate addition of 2-(bromomethyl)- or 2-(2-bromoethyl)piperidine (B1277137) to alkyl acrylates has been reported. researchgate.net While this builds a different scaffold, it demonstrates the reactivity of bromoalkylpiperidine derivatives in addition reactions.

The table below summarizes the key synthetic strategies for the formation of the piperidin-2-one ring.

Ring Formation Strategy Key Reaction Type Precursors Catalyst/Reagent Reference
Amide Cyclizations Dieckmann CondensationAmine diestersBase sciencemadness.org
Radical CyclizationLinear amino-aldehydesCobalt(II) catalyst nih.gov
Reductive Aminationω-amino fatty acidsIron catalyst, Phenylsilane nih.gov
Photochemical [2+2] Cycloaddition Intramolecular PhotocycloadditionDienesLight (UVA or visible) nih.govresearchgate.net
Acid-Mediated Cyclization Carbenium Ion-induced CyclizationAlkynesFerric chloride nih.gov
Reductive HydroaminationAlkynesAcid nih.gov
Annulation Reactions [4+2] AnnulationOlefins, Bifunctional reagentsHalogenating agents nih.gov
Multicomponent Reactions VariousMultiple simple precursorsVarious catalysts nih.gov

The subsequent N-alkylation step is crucial for obtaining the final product. The conditions for this reaction are outlined in the table below.

Reaction Reactants Base Solvent Reference
N-Alkylation Piperidin-2-one, 1,2-DibromoethaneK₂CO₃ or NaHDMF or Acetonitrile researchgate.net

N-Alkylation with Brominated Ethyl Precursors

The most direct method for synthesizing this compound is the N-alkylation of 2-piperidinone. This reaction involves the deprotonation of the lactam nitrogen, which is weakly acidic, followed by a nucleophilic attack on a suitable bromoethylating agent.

Reaction Principles: The core of this method is a nucleophilic substitution (SN2) reaction. A base is used to generate the lactam anion, which then acts as a nucleophile. 1,2-dibromoethane is a common and effective electrophile for this purpose. The reaction must be carefully controlled to favor mono-alkylation and minimize the formation of byproducts.

Common Reagents and Conditions:

Base: Strong bases like sodium hydride (NaH) or milder inorganic bases such as potassium carbonate (K2CO3) are frequently employed. researchgate.net The choice of base can influence reaction rates and selectivity.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typical choices as they effectively solvate the cation of the base without interfering with the nucleophile. researchgate.net

Side Reactions: A significant potential side reaction is the formation of a dimer, diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate), where a second molecule of 2-piperidinone reacts with the newly formed product. google.com Using a large excess of the bromoethylating agent can help mitigate this.

Table 1: N-Alkylation Reaction Parameters

Parameter Options Rationale
Starting Material 2-Piperidinone (δ-Valerolactam) The core heterocyclic structure. wikipedia.orgnih.gov
Alkylating Agent 1,2-Dibromoethane Provides the bromoethyl moiety directly.
Base NaH, K2CO3 Deprotonates the lactam nitrogen to form the nucleophile. researchgate.net
Solvent DMF, Acetonitrile, DCM Polar aprotic solvents facilitate SN2 reactions. chemicalforums.com

| Control Measure | Use excess alkylating agent | Minimizes the formation of the di-alkylated byproduct. google.com |

Selective Bromination of N-Ethyl Precursors

An alternative strategy involves starting with a precursor that already has an ethyl or hydroxyethyl (B10761427) group attached to the nitrogen atom and subsequently introducing the bromine atom.

Route 1: From N-(2-Hydroxyethyl)piperidin-2-one This is a two-step approach where 2-piperidinone is first alkylated with an agent like 2-bromoethanol (B42945) to yield N-(2-hydroxyethyl)piperidin-2-one. google.com The resulting primary alcohol can then be converted to the corresponding bromide using standard brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). This method avoids the use of 1,2-dibromoethane and can offer better control over mono-alkylation.

Route 2: From N-Ethylpiperidin-2-one Direct bromination of the terminal methyl group on an N-ethyl chain is challenging due to the need for high selectivity. This transformation would typically proceed via a free-radical mechanism using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, UV light). However, this can lead to a mixture of products, including bromination at the carbon adjacent to the nitrogen. Regioselectivity is a significant hurdle for this approach. nih.govorganic-chemistry.org

Table 2: Comparison of Precursor Bromination Strategies

Precursor Bromination Method Advantages Disadvantages
N-(2-Hydroxyethyl)piperidin-2-one PBr3, SOBr2, HBr High yield, good regioselectivity, avoids di-alkylation. Requires an additional synthetic step (alcohol formation).

| N-Ethylpiperidin-2-one | Radical Bromination (e.g., NBS) | Potentially fewer steps if the precursor is readily available. | Poor regioselectivity, risk of multiple products. nih.gov |

Halogen Exchange Reactions for Bromoethyl Installation

The Finkelstein reaction provides an efficient means of installing the bromo group by exchanging another halogen, typically chlorine. wikipedia.orgmanac-inc.co.jp This method is particularly useful if the corresponding chloro-analogue, 1-(2-chloroethyl)piperidin-2-one (B3433719), is more readily accessible.

Reaction Mechanism: The classic Finkelstein reaction is an equilibrium process driven to completion by exploiting the differential solubility of halide salts. wikipedia.org To synthesize the bromo compound, 1-(2-chloroethyl)piperidin-2-one is treated with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a solvent where the bromide salt is soluble but the resulting chloride salt (NaCl or LiCl) is not. Acetone is a common solvent for this purpose, as sodium bromide is soluble in it while sodium chloride is not, causing the latter to precipitate and drive the reaction forward according to Le Châtelier's principle. wikipedia.org

More advanced, copper-catalyzed halogen exchange reactions have also been developed, which can proceed under mild conditions and tolerate a variety of functional groups, though they are more commonly applied to aryl and vinyl halides. researchgate.netfrontiersin.org

Table 3: Components of a Finkelstein Reaction for Halogen Exchange

Component Example Function
Substrate 1-(2-Chloroethyl)piperidin-2-one The precursor containing the halogen to be exchanged.
Bromide Source Sodium Bromide (NaBr), Lithium Bromide (LiBr) Provides the bromide nucleophile.
Solvent Acetone, Methyl Ethyl Ketone (MEK) Solubilizes the reactants while allowing the byproduct to precipitate. wikipedia.org

| Driving Force | Precipitation of NaCl or LiCl | Shifts the reaction equilibrium towards the product. wikipedia.org |

Diastereoselective and Enantioselective Synthesis of this compound Precursors

Creating stereochemically defined versions of this compound requires the synthesis of enantiomerically enriched piperidin-2-one precursors. The stereocenter is typically established on the piperidine ring before the N-alkylation step.

Several strategies exist for accessing chiral piperidinone cores. One established method involves the cyclodehydration of achiral aryl-delta-oxoacids with a chiral auxiliary like (R)-phenylglycinol to produce chiral non-racemic bicyclic lactams. These can then be processed to yield enantiomerically pure 2-substituted piperidines. nih.gov

Catalytic asymmetric methods represent another powerful approach. For instance, an enantioselective bromocyclization of specific olefinic amides, catalyzed by amino-thiocarbamates, can generate enantioenriched 2-substituted 3-bromopiperidines. rsc.org While not directly yielding the target lactam, such intermediates can be converted to the desired chiral piperidin-2-one framework through subsequent synthetic manipulations. The development of asymmetric syntheses for 4-formyl-1-(haloalkyl)azetidin-2-ones also provides valuable chiral building blocks that can be transformed into various bicyclic systems, including piperazine-annulated β-lactams. organic-chemistry.org These approaches underscore the importance of installing chirality early in the synthetic sequence.

Table 4: Strategies for Enantioselective Precursor Synthesis

Strategy Description Key Feature Reference
Chiral Auxiliary Use of a chiral molecule (e.g., phenylglycinol) to direct the stereoselective cyclization of an achiral precursor. Stoichiometric use of a chiral source. nih.gov
Catalytic Asymmetric Cyclization An enantioselective catalyst promotes the formation of a chiral ring from a prochiral substrate. Substoichiometric use of a chiral catalyst. rsc.org

| Chiral Building Blocks | Synthesis from pre-existing, enantiomerically pure starting materials. | Chirality is derived from the starting material pool. | organic-chemistry.org |

Purification and Isolation Techniques in Synthesis

The successful synthesis of this compound relies on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. emu.edu.tr

Aqueous Workup/Extraction: Following the reaction, an aqueous workup is typically the first step. This involves washing the reaction mixture with water and/or brine to remove water-soluble impurities such as inorganic salts (e.g., potassium carbonate, sodium bromide). The organic product is extracted into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. masterorganicchemistry.com

Column Chromatography: Flash column chromatography is a highly effective method for separating the desired mono-alkylated product from both the unreacted 2-piperidinone and any di-alkylated byproducts. wisc.edu A silica (B1680970) gel stationary phase is used with an eluent system of appropriate polarity, often a mixture of hexane (B92381) and ethyl acetate, to resolve the components based on their differing affinities for the silica. chemrevlett.com

Recrystallization: If the final product is a solid, recrystallization is an excellent technique for achieving high purity. masterorganicchemistry.com The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The pure compound crystallizes out, leaving impurities behind in the solvent (mother liquor). emu.edu.trchemrevlett.com

Distillation: For liquid products, vacuum distillation can be used for purification, especially to separate compounds with different boiling points. masterorganicchemistry.com

Table 5: Purification Techniques in the Synthesis of this compound

Technique Purpose Stage of Use Principle
Extraction Removal of inorganic salts and water-soluble impurities. Post-reaction workup. Partitioning between immiscible aqueous and organic phases. masterorganicchemistry.com
Column Chromatography Separation of product from starting materials and byproducts. Primary purification. Differential adsorption onto a solid stationary phase. wisc.educhemrevlett.com
Recrystallization Final purification of a solid product. Final purification. Differential solubility in a solvent at different temperatures. masterorganicchemistry.comchemrevlett.com

| Vacuum Distillation | Purification of a liquid product. | Final purification (if applicable). | Separation based on differences in boiling points under reduced pressure. masterorganicchemistry.com |

Chemical Reactivity and Transformation Pathways of 1 2 Bromoethyl Piperidin 2 One

The reactivity of 1-(2-bromoethyl)piperidin-2-one is dominated by the bromoethyl moiety. The carbon atom attached to the bromine is a primary electrophilic center, making it an excellent candidate for bimolecular nucleophilic substitution (SN2) reactions. This pathway involves the attack of a nucleophile on the carbon, leading to the displacement of the bromide leaving group in a single, concerted step.

Intermolecular Nucleophilic Attack

The bromoethyl group readily reacts with a variety of external nucleophiles, allowing for the introduction of diverse functional groups onto the piperidin-2-one scaffold.

This compound serves as an effective alkylating agent for nitrogen-based nucleophiles such as primary and secondary amines. The reaction proceeds via a standard SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon, displacing the bromide ion. This process typically requires a base, such as potassium carbonate or an excess of the reacting amine, to neutralize the hydrogen bromide (HBr) that is formed, driving the reaction to completion. researchgate.net This transformation is a reliable method for synthesizing N-alkylated piperidin-2-one derivatives. A closely analogous reaction involves the treatment of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde with piperidine (B6355638) in dimethylformamide (DMF) at elevated temperatures, yielding the corresponding tertiary amine in high yield. atlantis-press.com

Table 1: Representative Reaction with a Nitrogen Nucleophile

ReactantNucleophileReagents/ConditionsProduct
This compoundPiperidineK₂CO₃, DMF1-(2-(Piperidin-1-yl)ethyl)piperidin-2-one

Oxygen-based nucleophiles, particularly alkoxides (RO⁻), readily displace the bromide from this compound to form the corresponding ethers. For instance, reaction with sodium ethoxide in a suitable solvent like ethanol (B145695) would yield 1-(2-ethoxyethyl)piperidin-2-one. This type of ether linkage is found in various biologically active piperidine derivatives, highlighting the synthetic utility of this transformation. researchgate.netnsc.ru The reaction follows a classic Williamson ether synthesis pathway, which is highly efficient for primary alkyl halides.

Table 2: Representative Reaction with an Oxygen Nucleophile

ReactantNucleophileReagents/ConditionsProduct
This compoundSodium Ethoxide (NaOEt)Ethanol (EtOH)1-(2-Ethoxyethyl)piperidin-2-one

Sulfur-based nucleophiles, especially thiolate anions (RS⁻), are among the most powerful nucleophiles for SN2 reactions due to their high polarizability and moderate basicity. Consequently, this compound reacts efficiently with thiols in the presence of a base, or directly with pre-formed thiolates, to generate thioethers. This reaction is generally rapid and high-yielding, providing a straightforward route to sulfur-containing piperidin-2-one derivatives. nih.gov

Table 3: Representative Reaction with a Sulfur Nucleophile

ReactantNucleophileReagents/ConditionsProduct
This compoundSodium Ethanethiolate (NaSEt)DMF1-(2-(Ethylthio)ethyl)piperidin-2-one

Intramolecular Cyclization Reactions

Beyond intermolecular reactions, the structure of this compound is uniquely suited for intramolecular transformations, where the molecule reacts with itself to form new ring systems.

The lactam nitrogen atom in the piperidin-2-one ring possesses a lone pair of electrons and can function as an internal nucleophile. In the presence of a non-nucleophilic base or upon heating, the nitrogen can attack the electrophilic carbon of the bromoethyl side chain in an intramolecular SN2 reaction. This process, known as intramolecular N-alkylation, results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. nih.gov The product of this cyclization is a fused bicyclic system, which is the core structure of indolizidine alkaloids. nih.gov This transformation is a key step in the synthesis of these important natural products and their analogues, demonstrating the compound's value as a synthetic building block for complex heterocyclic systems. A similar intramolecular displacement of a bromide by a ring nitrogen is a key step in the rearrangement of azetidines to piperidines. nih.gov

Table 4: Intramolecular Cyclization Reaction

ReactantReagents/ConditionsProduct
This compoundHeat or non-nucleophilic base (e.g., NaH)Hexahydro-5H-pyrrolo[1,2-a]pyridin-5-one (an indolizidinone core)
Ring Expansion and Contraction Pathways

The presence of the N-(2-bromoethyl) substituent on the piperidin-2-one ring system introduces the potential for intramolecular reactions, leading to ring expansion. This type of transformation is a valuable strategy in organic synthesis for accessing larger, often more complex, cyclic structures from readily available smaller rings. nih.gov

Specifically, this compound can undergo intramolecular cyclization to form a bicyclic system. This reaction typically proceeds via nucleophilic attack of the lactam nitrogen onto the carbon bearing the bromine atom, resulting in the formation of a new ring fused to the original piperidinone structure. This process leads to the synthesis of 1,4-diazabicyclo[4.3.0]nonan-5-one. wikipedia.orgacs.orgnih.gov This bicyclic compound is a rigid analog of piracetam (B1677957) and its derivatives have been investigated for their nootropic activity. acs.orgnih.govresearchgate.net The synthesis of such bicyclic structures is often achieved through a one-pot reductive amination-tandem cyclization process. nih.gov

The efficiency of such ring expansion reactions can be influenced by various factors, including the reaction conditions and the nature of the substituent. researchgate.netrsc.orgrsc.org For instance, the diastereoselective synthesis of functionalized γ-lactams can be achieved from 4-(1-bromoalkyl)-2-azetidinones through a ring expansion involving N-acyliminium intermediates. nih.gov

Reactions Involving the Lactam Carbonyl Functionality

The carbonyl group within the lactam ring of this compound is a key site for chemical reactivity, enabling transformations such as reduction and reactions involving the adjacent α-carbon.

The carbonyl group of the lactam can be reduced to an amine, a fundamental transformation in organic synthesis. While sodium borohydride (B1222165) (NaBH₄) is generally considered a mild reducing agent, it can effectively reduce lactams to the corresponding cyclic amines under specific conditions. acs.orgresearchgate.net The reactivity of NaBH₄ can be enhanced by the use of activating agents or specific solvent systems. For example, a combination of triflic anhydride (B1165640) (Tf₂O) and NaBH₄ in THF at room temperature provides an efficient method for the reduction of various amides and lactams to amines in good to excellent yields. organic-chemistry.orgorganic-chemistry.org This method is notable for its mild conditions, short reaction times, and high functional group tolerance. organic-chemistry.org Another approach involves the use of phosphorus oxychloride in conjunction with sodium borohydride. acs.org

Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of lactams. rsc.org For instance, the reduction of methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate with LiAlH₄ in diethyl ether yields 2-(hydroxymethyl)indolizidine in high yield. researchgate.net

The choice of reducing agent and reaction conditions can be critical in achieving the desired outcome and avoiding side reactions.

The carbon atom adjacent to the lactam carbonyl (the α-carbon) possesses acidic protons that can be removed by a suitable base to form an enolate. masterorganicchemistry.comyoutube.comyoutube.com The formation of this enolate intermediate is a cornerstone of many carbon-carbon bond-forming reactions. masterorganicchemistry.com The stability of the enolate is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which delocalizes the negative charge through resonance. masterorganicchemistry.com

The generation of the enolate from this compound opens up pathways for various functionalization reactions at the α-position. A strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to ensure complete and regioselective enolate formation. masterorganicchemistry.com Once formed, the enolate can act as a nucleophile, reacting with a range of electrophiles. libretexts.org This allows for the introduction of various substituents at the α-carbon, a process known as α-alkylation. libretexts.orgnih.govrsc.org For instance, the palladium-catalyzed enantioselective alkylation of lactam enolates has been developed for the synthesis of α-quaternary and α-tetrasubstituted tertiary lactams. nih.gov

It is important to note that the conditions for enolate formation can influence the stereochemical outcome of subsequent reactions.

Reactivity on the Piperidinone Ring System (excluding N-substituent)

Beyond the reactivity directly associated with the N-substituent and the lactam carbonyl, the piperidinone ring itself can undergo various transformations.

In substituted piperidinone rings, the possibility of stereoisomerism arises. libretexts.org Cis-trans isomers are stereoisomers that differ in the spatial arrangement of substituents relative to the plane of the ring. libretexts.org Interconversion between cis and trans isomers can occur, often through a process that involves the formation of a planar intermediate. google.com For example, in certain substituted piperidines, the interconversion of cis and trans isomers is facilitated by the formation of a resonance-stabilized carbanion at the C₂ position. google.com This process can be influenced by factors such as heat and the presence of electron-withdrawing groups. google.com The ability to control the stereochemistry of the piperidine ring is crucial in the synthesis of biologically active molecules. nih.gov

Functionalization of the carbon atoms within the piperidinone ring, other than the α-carbon, is another important aspect of its reactivity. mdpi.comnih.govacs.org These reactions allow for the introduction of various functional groups, leading to a diverse range of substituted piperidine derivatives. researchgate.net Methods for the functionalization of pre-existing piperidine ring systems are of significant interest in medicinal chemistry. mdpi.comnih.govacs.org

One approach to functionalization involves the use of N-acyliminium ions, which can be generated in situ from α-hydroxycarbamates derived from piperidine. nih.gov These reactive intermediates can then be trapped by various nucleophiles to introduce substituents onto the ring. nih.gov Asymmetric hydrogenation of pyridinium (B92312) salts is another powerful method for accessing enantiomerically enriched α-substituted piperidines. acs.org Additionally, kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base system allows for the preparation of highly enantioenriched piperidines with multiple points of substitution. rsc.org The synthesis of substituted piperidines can also be achieved through chemo-enzymatic dearomatization of activated pyridines. nih.gov

Spectroscopic Characterization and Structural Elucidation of 1 2 Bromoethyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise environment of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

In the ¹H NMR spectrum of 1-(2-Bromoethyl)piperidin-2-one, distinct signals are expected for the protons on the piperidinone ring and the N-substituted ethyl chain. The electron-withdrawing effects of the amide carbonyl group, the amide nitrogen, and the bromine atom are key to predicting the chemical shifts.

The protons of the ethyl group are expected to appear as two triplets due to coupling with each other. The methylene (B1212753) group attached to the nitrogen (H-1') will be deshielded by the adjacent nitrogen and will likely appear at a downfield chemical shift. The methylene group attached to the bromine atom (H-2') will be significantly shifted downfield due to the high electronegativity of bromine. docbrown.info For instance, in bromoethane, the CH₂ group adjacent to the bromine appears at approximately 3.4 ppm. chemicalbook.comsydney.edu.au

The protons on the piperidinone ring will exhibit complex multiplet patterns. The methylene group adjacent to the amide nitrogen (H-6) is expected to be the most downfield of the ring protons, influenced by its proximity to the nitrogen. The methylene group adjacent to the carbonyl group (H-3) will also be shifted downfield. The protons at the C-4 and C-5 positions are expected to be in a more shielded, alkane-like environment, appearing further upfield. niscpr.res.inchemicalbook.com

Predicted ¹H NMR Data for this compound Disclaimer: The following data are estimated based on analogous structures and established NMR principles, as direct experimental data is not publicly available.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1' (-N-CH₂-CH₂-Br)~3.70Triplet (t)2H
H-2' (-N-CH₂-CH₂-Br)~3.50Triplet (t)2H
H-6 (-N-CH₂-CH₂-)~3.40Multiplet (m)2H
H-3 (-CH₂-C=O)~2.40Multiplet (m)2H
H-4, H-5 (-CH₂-CH₂-CH₂-C=O)~1.80 - 1.95Multiplet (m)4H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, seven distinct signals are expected, corresponding to the seven unique carbon atoms.

The most deshielded signal will be the amide carbonyl carbon (C-2) due to the strong electron-withdrawing effect of the oxygen atom, typically appearing in the 170-175 ppm range. The carbons directly bonded to the nitrogen (C-6 and C-1') and the carbon bonded to bromine (C-2') will also be significantly deshielded compared to simple alkanes. docbrown.infodocbrown.infochemicalbook.com Data for 2-piperidinone shows the carbonyl carbon at ~175 ppm and the C-6 carbon at ~42 ppm. chemicalbook.com The remaining ring carbons (C-3, C-4, C-5) will appear in the more shielded aliphatic region of the spectrum. wisc.edu

Predicted ¹³C NMR Data for this compound Disclaimer: The following data are estimated based on analogous structures and established NMR principles, as direct experimental data is not publicly available.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~172.0
C-6 (-CH₂-N-)~49.5
C-1' (-N-CH₂-CH₂-Br)~48.0
C-3 (-CH₂-C=O)~32.0
C-2' (-N-CH₂-CH₂-Br)~29.0
C-5 (-CH₂-CH₂-CH₂-N-)~23.0
C-4 (-CH₂-CH₂-C=O)~21.0

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. For this compound, a key correlation would be observed between the H-1' and H-2' protons of the ethyl chain. Additionally, correlations would be seen between H-3/H-4, H-4/H-5, and H-5/H-6, confirming the connectivity within the piperidinone ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). It is a powerful tool for definitively linking the proton and carbon assignments. For example, the proton signal predicted at ~3.70 ppm (H-1') would show a cross-peak with the carbon signal at ~48.0 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). youtube.com This is crucial for connecting different parts of the molecule. Key HMBC correlations would include:

A cross-peak between the H-1' protons and the C-6 carbon of the ring, confirming the attachment of the ethyl group to the nitrogen.

Correlations from the H-6 protons to the C-2 (carbonyl) carbon.

Correlations from the H-3 protons to the C-2 (carbonyl) carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the three-dimensional conformation of the molecule, such as the chair conformation of the piperidinone ring and the spatial relationship between the ring and the flexible bromoethyl side chain. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. It can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). libretexts.orgyoutube.com This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules with the same nominal mass but different elemental compositions. researchgate.net For this compound (C₇H₁₂BrNO), HRMS would detect the molecular ion with its characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). youtube.com

Predicted HRMS Data for this compound

Ion FormulaIsotopeCalculated Exact Mass (m/z)
[C₇H₁₂BrNO]⁺⁷⁹Br205.0102
[C₇H₁₂BrNO]⁺⁸¹Br207.0082

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like amides. It typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. scielo.brnih.gov In the ESI-MS spectrum of this compound, the most prominent feature would be a pair of peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the [M+H]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. researchgate.net Tandem MS (MS/MS) experiments could be performed on these parent ions to induce fragmentation and gain further structural information.

Predicted ESI-MS Data for this compound

IonIsotopePredicted Mass-to-Charge (m/z)Relative Intensity
[M+H]⁺⁷⁹Br206.0180~100%
[M+H]⁺⁸¹Br208.0160~98%

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental infrared spectroscopic data for this compound, including a table of characteristic absorption bands, is not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

A search for the crystal structure of this compound yielded no specific results. Consequently, a detailed description of its solid-state structure and a table of its crystallographic data cannot be provided.

Computational and Theoretical Investigations of 1 2 Bromoethyl Piperidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 1-(2-bromoethyl)piperidin-2-one. These theoretical methods provide insights into molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to determine optimized geometry and predict energetic behavior. nih.gov These studies are crucial for understanding the molecule's stability and reactivity with macromolecules by computing its thermal and kinetic stability. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of these orbitals and the gap between them provide valuable information about the molecule's electronic and optical properties, as well as its potential interactions. nih.govnih.gov

ParameterSignificance
HOMO Energy Indicates the electron-donating ability of the molecule.
LUMO Energy Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed understanding of charge transfer and delocalization within a molecule. researchgate.net NBO analysis can identify significant donor-acceptor interactions by evaluating the second-order perturbation energy, E(2). researchgate.net This analysis reveals the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs, which are crucial for understanding the molecule's stability and electronic structure. ijnc.ir

Conformational Analysis and Energy Landscapes

The piperidine (B6355638) ring in this compound can adopt various conformations, with the chair conformation typically being the most stable. ias.ac.in The orientation of substituents on the ring can be either axial or equatorial. Conformational analysis aims to determine the relative energies of these different conformations and the energy barriers between them.

For substituted piperidines, the conformational free energies can be determined experimentally using methods like NMR spectroscopy and complemented by molecular mechanics calculations. nih.gov These calculations can quantitatively predict the conformer energies and help understand the influence of electrostatic interactions on conformational preferences. nih.gov The presence of the lactam ring and the bromoethyl substituent in this compound will significantly influence its conformational landscape. The flexibility of side chains and potential intramolecular interactions, such as hydrogen bonding in related systems, can also affect the preferred conformation and the dynamics of ring inversion. westernsydney.edu.au

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations can provide detailed insights into the dynamic behavior of molecules over time. While specific MD studies on this compound are not available, this technique is widely applied to similar piperidine-based compounds to study their interactions with biological macromolecules, such as proteins. rsc.orgnih.gov MD simulations can reveal crucial information about the binding modes of a ligand and identify the key amino acid residues involved in the interaction, which is vital for structure-based drug design. rsc.orgnih.gov

Synthetic Applications and Utility in Organic Chemistry

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The primary utility of 1-(2-bromoethyl)piperidin-2-one and its structural analogs lies in their function as key intermediates for the assembly of intricate organic molecules, particularly alkaloids and related nitrogen-containing natural products. The bromoethyl moiety serves as a potent electrophile, enabling chemists to connect the piperidine (B6355638) unit to various nucleophilic substrates. This initial alkylation step is often the prelude to a subsequent intramolecular cyclization, which efficiently constructs polycyclic systems.

A notable application is in the synthesis of indolizidine alkaloids. Research has demonstrated that related compounds, such as 2-(2-bromoethyl)piperidine (B1277137), can undergo conjugate addition (a type of aza-Michael reaction) with alkyl acrylates. researchgate.netsemanticscholar.org This reaction forms a crucial carbon-nitrogen bond and sets the stage for a subsequent intramolecular cyclization. Treatment of the resulting intermediate with a suitable base can then induce ring closure to form the bicyclic indolizidine core. researchgate.net This strategy highlights how the bromoethylpiperidine framework acts as a linchpin, bringing together different fragments to rapidly build molecular complexity.

The general sequence involves the reaction of the piperidine nitrogen with an electrophile or the reaction of the bromoethyl group with a nucleophile, followed by intramolecular reactions to forge new rings. These synthetic pathways are critical for accessing molecules with potential biological activities, which are of significant interest to the medical and pharmaceutical fields. semanticscholar.org

Building Block for Fused Heterocyclic Systems

Fused heterocyclic systems, where two or more rings share a common bond, are ubiquitous in medicinal chemistry and materials science. wikipedia.org this compound is an exemplary building block for constructing such frameworks, particularly those containing a fused piperidinone ring. The strategy typically involves an intermolecular reaction at the bromoethyl group followed by an intramolecular cyclization involving the lactam nitrogen or an adjacent carbon.

For instance, the synthesis of quinolizidinone derivatives, which are core structures in many alkaloids, can be envisioned using piperidinone-based starting materials. In a related synthesis, a 2-aryl-4-piperidone was elaborated through several steps, including the introduction of a side chain that facilitates the final ring closure to form a complex pyrido[1',2':1,2]imidazo[4,5-a]quinolizidin-2-one system. prepchem.com This demonstrates the principle of using a piperidine derivative to assemble a fused, multi-ring structure.

The reaction pathway often involves the formation of an intermediate that possesses two reactive sites poised for cyclization. The inherent functionality of this compound—an electrophilic carbon and a potentially nucleophilic nitrogen (after deprotonation)—makes it an ideal candidate for such transformations. These cascade reactions, where multiple bonds are formed in a single sequence, are highly efficient and stereocontrolled, leading to complex three-dimensional structures from relatively simple starting materials. orgsyn.org

EntryReactant(s)Key TransformationProductRef.
12-(2-Bromoethyl)piperidine hydrobromide, Methyl acrylate (B77674)Aza-Michael Addition, Intramolecular Cyclization2-(Methoxycarbonyl)indolizidine researchgate.netsemanticscholar.org
22-(Imidazo[1,2-a]pyridin-2-yl)piperidin-4-one ethylene (B1197577) acetal, 2-Bromoethanol (B42945)N-Alkylation, Oxidation, CyclizationPyrido[1',2':1,2]imidazo[4,5-a]quinolizidin-2-one prepchem.com
3Chiral allylsilanes with an oxime moiety, α-IodoesterRadical-Ionic Cascade, LactamizationAzabicyclo[4.3.0]nonane (Fused Piperidinone) orgsyn.org

Precursor for Advanced Nitrogen-Containing Scaffolds

Nitrogen-containing scaffolds are fundamental components of a vast array of pharmaceuticals and bioactive natural products. The piperidine ring, in particular, is one of the most common heterocyclic motifs found in approved drugs. This compound serves as a direct precursor to advanced scaffolds that incorporate this important structural unit.

Its utility extends to the synthesis of diverse fused and spirocyclic nitrogen heterocycles. The synthesis of indolizidines, as previously mentioned, is a prime example of its application in creating bicyclic scaffolds. researchgate.netsemanticscholar.org These frameworks are not merely synthetic curiosities; they are the core structures of alkaloids isolated from various natural sources, such as amphibian skin, which exhibit a range of biological activities. semanticscholar.org

Furthermore, the lactam functionality within the piperidinone ring can be subjected to further chemical manipulation. It can be reduced to the corresponding cyclic amine (a piperidine), or the ring can be opened to yield linear amino acid derivatives. This versatility allows chemists to use this compound as a starting point for a divergent synthesis approach, where a single precursor gives rise to a library of structurally diverse compounds. This is particularly valuable in drug discovery programs, where the exploration of chemical space around a privileged scaffold is essential for identifying new therapeutic agents. nih.gov

Application in the Design of Novel Synthetic Reagents

While this compound is primarily utilized as a structural building block, its inherent reactivity also lends itself to applications in the design of novel synthetic reagents. The compound's bifunctional nature—possessing both a reactive electrophilic center (the C-Br bond) and a modifiable lactam—is key to this potential.

The bromoethyl group is a classic alkylating agent. This functionality allows the piperidinone scaffold to be tethered to other molecules, such as polymers, surfaces, or larger molecular frameworks. In this context, the piperidinone unit could act as a ligand for a metal catalyst or as a component of a phase-transfer catalyst. youtube.comnih.gov Phase-transfer catalysis is a powerful technique that facilitates reactions between reagents in immiscible phases, and catalysts often feature a lipophilic body and a polar, functional headgroup. nih.gov Although specific examples employing this compound in this manner are not extensively documented, its structure is analogous to components used in such catalytic systems.

Moreover, β-haloethylamines are known to be precursors for the formation of aziridinium (B1262131) ions, which are highly reactive three-membered ring intermediates. The intramolecular cyclization of the piperidine nitrogen onto the bromoethyl group could transiently form a fused aziridinium species, which can then be intercepted by various nucleophiles. This would represent the use of this compound as a precursor to a reactive intermediate, effectively making it a reagent for the introduction of the N-(piperidin-2-one)ethyl group onto a nucleophilic substrate. This type of reactivity is well-established for related β-haloacetals and ketals, which are used as versatile alkylating agents and precursors to Grignard reagents. orgsyn.org

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing N-substituted piperidones is a significant area of ongoing research. researchgate.netnih.govfigshare.com Traditional approaches, such as the Dieckmann condensation, are often effective but can have drawbacks. researchgate.netfigshare.com Consequently, researchers are actively exploring "green chemistry" approaches that offer advantages in terms of atom economy, waste minimization, and the use of less hazardous reagents. nih.govscribd.com

One promising direction is the use of one-pot, multicomponent reactions. These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, which can significantly improve efficiency. rsc.org For instance, a one-pot, three-component reaction has been developed for the synthesis of highly functionalized pyridones, demonstrating the potential of this strategy for related heterocyclic systems. rsc.org Additionally, the use of water or water/ethanol (B145695) mixtures as green solvents is being explored to create more sustainable synthetic protocols. rsc.org

Alternative synthetic strategies are also being investigated. For example, a convenient two-step process has been developed for the synthesis of N-aryl-substituted 4-piperidones. acs.org Research into the synthesis of piperidone derivatives using amino acids also presents a promising avenue for green chemistry. sciencemadness.org These efforts are crucial for making the synthesis of compounds like 1-(2-bromoethyl)piperidin-2-one more practical and environmentally responsible.

Exploration of Novel Catalytic Methods for Functionalization

The functionalization of the piperidinone ring is critical for creating a diverse range of derivatives with unique properties. Future research will likely focus on the development of novel catalytic methods to achieve this with high selectivity and efficiency. Transition metal catalysis, in particular, has shown great promise in the synthesis and functionalization of piperidine (B6355638) derivatives. nih.gov

Catalytic methods such as hydrogenation, reduction, and cyclization are being actively investigated to form the piperidine ring and introduce various substituents. nih.gov For example, ruthenium(II) and rhodium(I) catalysts have been used for the double reduction of pyridine (B92270) derivatives to form piperidinones. nih.gov Furthermore, palladium-catalyzed hydrogenation has been shown to be effective for accessing valuable fluorinated piperidines. nih.gov The Suzuki coupling protocol has also been successfully employed for the efficient construction of 4-benzyl piperidines and related compounds. organic-chemistry.org

Looking ahead, the exploration of C-H activation strategies could open up new avenues for the direct functionalization of the piperidinone core, avoiding the need for pre-functionalized starting materials. rsc.org The development of enantioselective catalytic methods is another key area, as the stereochemistry of piperidine derivatives is often crucial for their biological activity. nih.govyoutube.comyoutube.com

In-depth Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing existing methods and developing new ones. Future research will likely involve detailed mechanistic studies of complex reactions to elucidate the underlying pathways and identify key intermediates.

For instance, kinetic and mechanistic studies of bromination reactions of related compounds have provided valuable insights into the reaction pathways, revealing the formation of intermediates that transform into the final products. researchgate.net Such studies, often employing techniques like UV spectroscopy, can help to understand the role of electronic effects and the stability of intermediates. researchgate.net

The investigation of reaction mechanisms is not limited to experimental studies. Computational methods, as discussed in the next section, are becoming increasingly powerful tools for elucidating reaction pathways and transition states. By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that control the outcome of complex reactions involving piperidinone derivatives.

Advanced Computational Predictions for Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is expected to play an increasingly important role in the study of this compound and its derivatives. mdpi.comrsc.orgnih.gov DFT calculations can provide valuable insights into the electronic structure, reactivity, and selectivity of molecules, guiding the design of new synthetic strategies and the prediction of reaction outcomes. dntb.gov.uaresearchgate.net

For example, DFT studies can be used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity of a molecule. mdpi.com Molecular electrostatic potential (MEP) maps can also be generated to identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov These computational tools can help to explain the regioselectivity and stereoselectivity observed in reactions and can be used to predict the most likely products of a reaction. researchgate.net

Furthermore, computational modeling can be used to study the mechanisms of complex reactions, identifying transition states and intermediates that may be difficult to observe experimentally. researchgate.netresearchgate.net As computational methods become more accurate and efficient, they will undoubtedly become an indispensable tool for researchers working with piperidinone derivatives.

Application in Materials Science Research (e.g., polymer modification)

While the primary focus of research on piperidinone derivatives has been in medicinal chemistry, there is a growing interest in their potential applications in materials science. The unique chemical properties of the piperidinone ring make it an attractive building block for the synthesis of novel polymers and materials.

For example, it has been shown that N-substituted piperidones can be used in the one-pot synthesis of high-molecular-weight linear and hyperbranched polymers. researchgate.net The polymerization of N-(2-phenethyl)piperidone, for instance, has been reported to yield a virtually 100% hyperbranched polymer. researchgate.net These polymers may have interesting properties and could find applications in various fields.

Future research in this area could explore the use of this compound as a monomer or a modifying agent for existing polymers. The bromoethyl group provides a reactive handle that could be used to graft the piperidinone moiety onto other polymer backbones, potentially imparting new properties such as improved thermal stability or altered solubility. The development of new polymerization methods and the characterization of the resulting materials will be key areas of focus.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-(2-Bromoethyl)piperidin-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, bromoethylation of piperidin-2-one derivatives using 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purification typically involves flash column chromatography (SiO₂, gradient elution with ethyl acetate/petroleum ether) to isolate the product in >90% purity . Optimization should focus on solvent polarity, temperature control, and stoichiometric ratios to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the piperidinone carbonyl (δ ~170 ppm in ¹³C) and the bromoethyl chain (δ ~3.5–4.0 ppm for CH₂Br in ¹H).
  • IR : A strong carbonyl stretch at ~1650–1700 cm⁻¹ confirms the lactam ring.
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 220–222 (M⁺ with Br isotope pattern) and fragmentation patterns consistent with β-cleavage of the bromoethyl group .

Q. What storage conditions are critical to maintain the stability of this compound?

  • Methodological Answer : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent thermal degradation and bromine displacement. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months. Degradation products, such as piperidin-2-one or ethylene derivatives, indicate hydrolysis or dehalogenation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromoethyl group acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Kinetic studies (e.g., monitoring by GC-MS) reveal that electron-deficient aryl partners accelerate transmetallation. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity and optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF) .

Q. How can X-ray crystallography using ORTEP-III resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with ORTEP-III software provides bond-length/angle precision (±0.01 Å/±0.1°). For brominated compounds, heavy-atom effects enhance resolution. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELXT refinement can confirm stereochemistry and crystal packing interactions .

Q. What strategies mitigate contradictions in reported biological activity data for piperidin-2-one derivatives?

  • Methodological Answer : Standardize assay protocols (e.g., IC₅₀ measurements in triplicate with positive controls) and validate compound purity (>95% by HPLC). Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., bromoethyl vs. chloroethyl groups) with target binding. Meta-analyses of published data can identify outliers due to solvent artifacts or impurity interference .

Q. How does computational modeling predict the metabolic pathways of this compound in vivo?

  • Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Key predictions include CYP450-mediated oxidation of the piperidinone ring and glutathione conjugation at the bromoethyl group. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Methodological Frameworks

  • PICO Framework : For biological studies, define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control analogs), and Outcome (e.g., inhibition kinetics) .
  • FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (novel mechanistic insights), Novel (unexplored substituent effects), Ethical (non-toxic intermediates), and Relevant (therapeutic applications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.